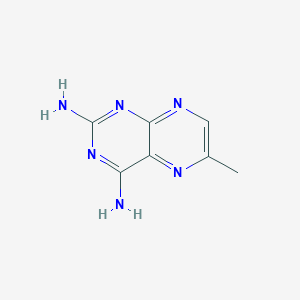
6-甲基喹啉-2,4-二胺
描述
6-Methylpteridine-2,4-diamine belongs to the class of organic compounds known as pteridines and derivatives . These compounds are polycyclic aromatic structures containing a pteridine moiety, which consists of a pyrimidine fused to a pyrazine ring, forming pyrimido(4,5-b)pyrazine .
Synthesis Analysis
Research by Hermann Traub and Wolfgang Pfleiderer describes the synthesis of 6-substituted 2,4-diaminopteridines and pterins . These compounds were synthesized through nucleophilic displacement reactions at the side chain of 6-bromomethyl-2,4-diaminopteridine and 6-bromomethylpterin using various types of nucleophiles (such as oxygen, nitrogen, and sulfur nucleophiles). Acid and base hydrolyses facilitated the conversion of 2,4-diaminopteridines into the corresponding pterins. Acylations occurred at both the amino and functional groups in the side chain. Additionally, a versatile amino group protection strategy involved transforming it into the N,N-dimethylaminomethyliminofunction by amide-acetals, allowing subsequent selective acylations at the side chain .
Molecular Structure Analysis
The molecular formula of 6-Methylpteridine-2,4-diamine is C₇H₈N₆ . It consists of a bicyclic structure with a pteridine core. The nitrogen atoms in the pteridine ring play a crucial role in its reactivity and biological activity .
科学研究应用
Bioanalytical Method Development
“6-Methylpteridine-2,4-diamine” has been mentioned as a highly fluorescent reporter molecule in bioanalytical method development . This suggests its use in assays and diagnostic tests where its fluorescence can be used to detect or quantify other substances.
Pharmaceutical Synthesis
The compound has been referenced in the synthesis of pharmaceuticals, such as methotrexate , indicating its role as an intermediate or a reactant in drug manufacturing processes.
Chemical Research
It may serve as a starting material or intermediate for chemical reactions in research studies exploring new synthetic pathways or chemical properties .
作用机制
Target of Action
It belongs to the class of organic compounds known as pteridines and derivatives . These compounds contain a pteridine moiety, which consists of a pyrimidine fused to a pyrazine ring to form pyrimido(4,5-b)pyrazine . Pteridines and their derivatives are often involved in a wide range of biological functions, including cellular metabolism and enzymatic catalysis.
属性
IUPAC Name |
6-methylpteridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6/c1-3-2-10-6-4(11-3)5(8)12-7(9)13-6/h2H,1H3,(H4,8,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNAKLLYSPINFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50221061 | |
| Record name | 2,4-Pteridinediamine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50221061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Pteridinediamine, 6-methyl- | |
CAS RN |
708-74-7 | |
| Record name | 6-Methyl-2,4-diaminopteridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC79658 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Pteridinediamine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50221061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHYL-2,4-DIAMINOPTERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ8EW47RCB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,4-Diamino-6-methylpteridine in relation to methotrexate?
A: 2,4-Diamino-6-methylpteridine has been identified as an impurity in parenteral methotrexate dosage forms. [] While methotrexate itself is an antineoplastic drug used in chemotherapy, the presence of 2,4-Diamino-6-methylpteridine, along with other impurities, raises concerns about potential effects on treatment efficacy and patient safety, especially at high doses. []
Q2: How does 2,4-Diamino-6-methylpteridine interact with bacteria and radiation?
A: Research suggests that 2,4-Diamino-6-methylpteridine, along with other folic acid analogs, can sensitize bacteria to ionizing radiation. [] This sensitization is most effective when the compound is present during irradiation and can be counteracted by cysteine or cysteamine. [] The mechanism of action appears to be related to folic acid antagonism, although the precise details require further investigation. []
Q3: What can you tell me about the stereochemistry of 2,4-Diamino-6-methylpteridine reduction?
A: Catalytic reduction of 2,4-diamino-7-deuterio-6-(partial)trideuteriomethylpteridine with hydrogen yields a 1:1 mixture of cis and trans isomers of 2,4-diamino-7-deuterio-6-(partial)trideuteriomethyl-5,6,7,8-tetrahydropteridine. [] This contrasts with the reduction of the related 6,7-dimethylpterin, which proceeds stereospecifically to form only the cis isomer of the tetrahydro derivative. [] The stereochemical outcome of the reduction was determined using 1H NMR spectroscopy. []
Q4: Are there any studies on how the structure of 2,4-Diamino-6-methylpteridine relates to its activity?
A: While studies directly investigating the structure-activity relationship of 2,4-Diamino-6-methylpteridine are limited within the provided research, a study on methotrexate binding to Escherichia coli dihydrofolate reductase offers some insights. [] This study used 2,4-Diamino-6-methylpteridine as a simplified model for methotrexate and found that protonation at the N-1 position and interaction with Aspartic acid 27 of the enzyme are crucial for binding. [] This information, while focused on methotrexate, could provide a starting point for understanding the structural features influencing the activity of 2,4-Diamino-6-methylpteridine.
Q5: How were the different 2,4-Diamino-6-methylpteridine derivatives characterized?
A: Researchers employed a variety of techniques to characterize 2,4-Diamino-6-methylpteridine and its derivatives. 13C and 1H NMR spectroscopy were instrumental in confirming the identity and position of 13C labels in specifically labeled compounds. [] Additionally, UV and NMR spectroscopy, along with pKa measurements, were used to characterize the structure and properties of synthesized derivatives, including O-glycosides. []
Q6: Can you provide the molecular formula and weight of 2,4-Diamino-6-methylpteridine?
A6: The molecular formula for 2,4-Diamino-6-methylpteridine is C7H9N6. Its molecular weight is 177.19 g/mol.
Q7: Were there any efforts to synthesize specific derivatives of 2,4-Diamino-6-methylpteridine?
A: Yes, researchers successfully synthesized a series of 18 derivatives of 2,4-Diamino-6-methylpteridine through nucleophilic displacement reactions starting from 6-(bromomethyl)-2,4-pteridinediamine. [] These derivatives were intended for antileukemic activity screening, but unfortunately, none exhibited the desired activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

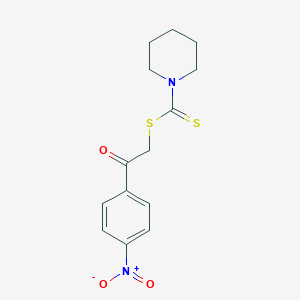
![Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B187899.png)
![3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B187900.png)
![2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B187904.png)
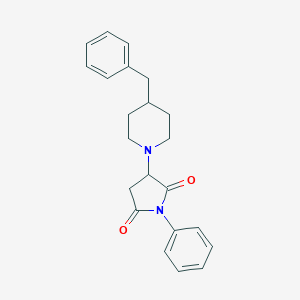
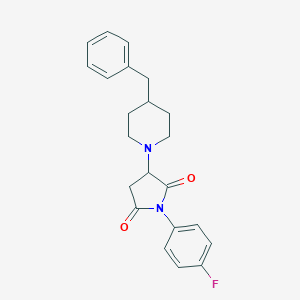
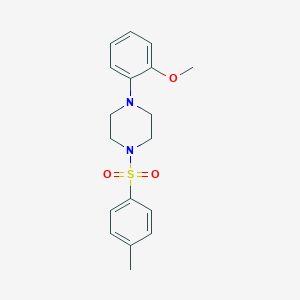
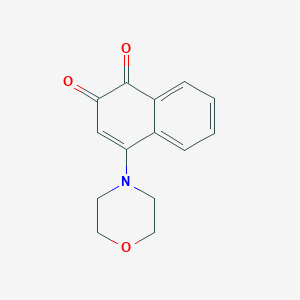
![methyl 4-[4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B187913.png)
![3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B187916.png)
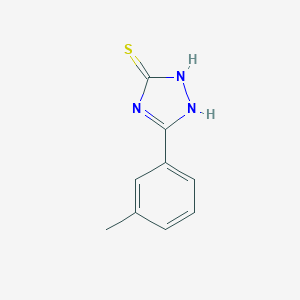
![1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one](/img/structure/B187922.png)
![N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine](/img/structure/B187923.png)
